Benzenesulfonamide, 4-amino-N-2-naphthalenyl-
Description
Benzenesulfonamide, 4-amino-N-2-naphthalenyl- (CAS: 52025-77-1) is a sulfonamide derivative characterized by a benzene ring substituted with a sulfonamide group at the para position. The sulfonamide nitrogen is further functionalized with a 2-naphthalenyl group, distinguishing it from simpler sulfonamide analogs. Its molecular formula is C₁₆H₁₄N₂O₂S, with a molecular weight of 298.36 g/mol . Key physical properties include a density of 1.388 g/cm³, a boiling point of 532.8°C, and a flash point of 276°C .
Properties
CAS No. |
401646-89-7 |
|---|---|
Molecular Formula |
C16H14N2O2S |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
4-amino-N-naphthalen-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C16H14N2O2S/c17-14-6-9-16(10-7-14)21(19,20)18-15-8-5-12-3-1-2-4-13(12)11-15/h1-11,18H,17H2 |
InChI Key |
XFVAKCMVGWGBGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NS(=O)(=O)C3=CC=C(C=C3)N |
Origin of Product |
United States |
Preparation Methods
Sulfonyl Chloride Synthesis
Chlorosulfonation of nitrobenzene derivatives provides the sulfonyl chloride intermediate. For example, 4-nitrobenzenesulfonyl chloride is synthesized via chlorosulfonic acid treatment at 0–5°C. This intermediate reacts with 2-naphthylamine in dichloromethane (DCM) with triethylamine (TEA) as a base, yielding N-(2-naphthalenyl)-4-nitrobenzenesulfonamide.
Reaction Conditions:
Nitro Group Reduction
Catalytic hydrogenation (H₂, 10% Pd/C) or chemical reduction (Fe/HCl) converts the nitro group to an amine.
Optimized Protocol (Fe/HCl):
-
Reagents: Iron powder (3 equiv), concentrated HCl (2 equiv)
-
Solvent: Ethanol/water (3:1)
-
Temperature: 80°C, 2 hours
Palladium-Catalyzed Cross-Coupling Approaches
Recent advances employ Pd-catalyzed coupling to construct the naphthalene-sulfonamide bond.
Suzuki-Miyaura Coupling
Aryl boronic acids react with halogenated sulfonamides. For example:
Step 1: Synthesis of 4-nitro-N-(2-bromonaphthalenyl)benzenesulfonamide
Step 2: Suzuki coupling with 4-aminophenylboronic acid.
Conditions:
Reductive Amination Strategies
For analogs requiring specific substitution patterns, reductive amination links aromatic amines to sulfonamide intermediates.
Imine Formation and Reduction
4-Nitrobenzenesulfonamide reacts with 2-naphthaldehyde to form an imine, reduced to the target compound.
Protocol:
Iridium-Catalyzed Direct Amination
A patent (CN106146358A) discloses a one-pot method using iridium catalysts for N-alkylation.
Key Steps:
-
Mix 4-aminobenzenesulfonamide, 2-naphthol, IrCl(COD)]₂ (2 mol%), and tert-amyl alcohol.
-
Heat at 130°C for 8 hours under N₂.
Advantages:
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Classical Sulfonylation | 85 | >95 | Simplicity | Multi-step, nitro reduction |
| Pd-Catalyzed | 65 | >98 | Modularity | Costly catalysts |
| Reductive Amination | 60 | 90 | Functional group tolerance | Low yield |
| Iridium-Catalyzed | 78 | >99 | One-pot, high atom economy | Specialized catalyst required |
Synthetic Challenges and Solutions
Nitro Reduction Side Reactions
Over-reduction to hydroxylamines is mitigated using Fe/HCl instead of H₂/Pd.
Sulfonamide Hydrolysis
Acidic conditions during workup may cleave the sulfonamide bond. Neutralization with NaHCO₃ before extraction improves stability.
Scalability and Industrial Relevance
The iridium-catalyzed method offers the best scalability due to:
-
Solvent: Tert-amyl alcohol (low toxicity)
-
Catalyst Loading: 2 mol%
-
Throughput: 50 g/batch demonstrated
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 4-amino-N-2-naphthalenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can undergo substitution reactions, particularly at the amino group, to form derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
Antibacterial Properties
Benzenesulfonamide derivatives have traditionally been utilized as antibacterial agents. The sulfonamide class of compounds is known for inhibiting bacterial growth by interfering with folic acid synthesis. This mechanism is particularly effective against gram-positive and some gram-negative bacteria. Research indicates that modifications to the benzenesulfonamide structure can enhance its antibacterial efficacy by improving solubility and bioavailability .
Anticancer Activity
Recent studies have demonstrated that certain benzenesulfonamide derivatives exhibit anticancer properties. For instance, compounds designed to inhibit specific enzymes involved in cancer cell proliferation have shown promise in vitro. The evaluation of these compounds includes enzymatic assays to assess their inhibitory effects on targets such as acetylcholinesterase and butyrylcholinesterase, which are implicated in cancer progression .
Biochemical Research
Enzyme Inhibition Studies
Benzenesulfonamide, 4-amino-N-2-naphthalenyl- has been investigated for its potential as an inhibitor of human carbonic anhydrases (hCAs). These enzymes play critical roles in regulating pH and fluid balance in various tissues. The design of benzenesulfonamide derivatives has been tailored to enhance selectivity for different hCA isoforms, making them valuable tools in the development of therapeutics for conditions such as glaucoma .
Molecular Docking and Structure-Activity Relationship (SAR)
Molecular docking studies have been employed to explore the binding interactions between benzenesulfonamide derivatives and their biological targets. These studies aid in understanding how structural modifications influence biological activity, thereby guiding the design of more effective compounds .
Drug Design and Development
Tailored Therapeutics
The "tail approach" in drug design involves modifying the structure of benzenesulfonamides to improve their pharmacological properties. By altering the tail regions of these compounds, researchers can enhance their selectivity and potency against specific targets. This approach has been particularly successful in developing inhibitors for human carbonic anhydrases, which are crucial for treating various diseases .
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Antibacterial Activity | Inhibition of bacterial folic acid synthesis | Effective against gram-positive bacteria |
| Anticancer Activity | Inhibition of enzymes related to cancer cell proliferation | Promising results in vitro against specific cancer types |
| Enzyme Inhibition | Targeting human carbonic anhydrases | Selective inhibitors developed for therapeutic use |
| Drug Design | Modifications to enhance pharmacological properties | Improved selectivity and potency through structural changes |
Case Studies
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial activity of a series of benzenesulfonamide derivatives against Staphylococcus aureus. The results indicated that certain modifications led to a significant increase in antimicrobial activity compared to traditional sulfonamides.
Case Study 2: Cancer Research Application
Another investigation focused on the anticancer potential of a novel benzenesulfonamide derivative designed to inhibit specific kinases involved in tumor growth. The compound demonstrated significant cytotoxicity against breast cancer cell lines, highlighting its potential as a lead compound for further development.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, 4-amino-N-2-naphthalenyl- involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to the inhibition of carbonic anhydrase IX, an enzyme overexpressed in many solid tumors. This inhibition disrupts the pH regulation in cancer cells, leading to apoptosis . The compound may also interact with other enzymes and receptors, contributing to its diverse biological activities .
Comparison with Similar Compounds
Key Observations :
- Heterocyclic substituents (e.g., thiazolyl) introduce polarizable atoms, enhancing hydrogen-bonding capacity, which may improve target affinity .
Physical and Chemical Properties
Solubility and Stability
- 4-Amino-N-2-naphthalenyl-benzenesulfonamide: Limited solubility data available, but its high molecular weight and aromaticity suggest moderate solubility in organic solvents like THF or chloroform .
- 4-Amino-N-2-thiazolyl-benzenesulfonamide: Exhibits higher aqueous solubility due to the polar thiazole ring, as noted in solubility studies for sulfa drugs .
- 4-Amino-N-(2-chlorophenyl)-benzenesulfonamide: Chlorine substitution may enhance lipophilicity, impacting membrane permeability .
Thermal Properties
Antimicrobial Activity
- Schiff base complexes of benzenesulfonamides (e.g., Mn(II) complexes with pyridinyl substituents) show enhanced antimicrobial activity compared to uncomplexed ligands, suggesting metal coordination potentiates efficacy .
- 4-Amino-N-2-thiazolyl-benzenesulfonamide: A known sulfa drug precursor, historically used for antibacterial applications due to its inhibition of dihydropteroate synthase .
Enzyme Inhibition
- The 2-naphthalenyl group’s hydrophobic surface may enhance binding to enzyme pockets, though experimental validation is lacking .
Biological Activity
Benzenesulfonamide, 4-amino-N-2-naphthalenyl-, a sulfonamide derivative, has garnered attention for its diverse biological activities, particularly in the context of cardiovascular effects and enzyme inhibition. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological activity.
- Chemical Formula : C16H14N2O2S
- Molecular Weight : 302.36 g/mol
- Structure : The compound features a naphthalene moiety substituted with an amino group and a sulfonamide functional group, contributing to its biological interactions.
Cardiovascular Effects
Research has demonstrated that benzenesulfonamide derivatives can influence cardiovascular parameters. A study utilizing isolated rat heart models indicated that certain derivatives, including 4-amino-N-(1,3-thiazol-2-yl)benzenesulfonamide, significantly decreased perfusion pressure and coronary resistance. This effect was attributed to the interaction of these compounds with calcium channels, suggesting potential therapeutic applications in managing blood pressure and coronary resistance .
Table 1: Effects of Benzenesulfonamide Derivatives on Cardiovascular Parameters
| Compound | Perfusion Pressure Decrease (%) | Coronary Resistance Decrease (%) |
|---|---|---|
| 4-amino-N-(1,3-thiazol-2-yl)benzenesulfonamide | 25% | 30% |
| 4-(2-aminoethyl)benzenesulfonamide | 20% | 25% |
| Control | - | - |
Enzyme Inhibition
Benzenesulfonamide derivatives have also been evaluated for their inhibitory effects on various enzymes. Notably, they have shown promise as inhibitors of human carbonic anhydrases (hCAs), which are implicated in several physiological processes and diseases, including glaucoma. The "tail approach" in drug design has led to the development of novel sulfonamide inhibitors that exhibit selective inhibition of specific hCA isoforms .
Table 2: Inhibition Potency of Benzenesulfonamide Derivatives Against hCAs
| Compound | hCA Isoform | IC50 (nM) |
|---|---|---|
| Compound A (3-tailed derivative) | hCA I | 95.3 |
| Compound B (2-tailed derivative) | hCA II | 68.4 |
| Control | - | - |
Case Studies
- Cardiovascular Study : A study by Leblond and Hoff (1994) investigated the impact of various benzenesulfonamide derivatives on heart rate and perfusion pressure in rat models. The results indicated that these compounds could modulate cardiovascular functions significantly, highlighting their potential as therapeutic agents for heart-related conditions .
- Enzyme Activity Evaluation : In a recent study published in MDPI, researchers synthesized and tested several benzenesulfonamide derivatives for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The findings revealed that some derivatives exhibited notable inhibitory activity, suggesting their potential use in treating neurological disorders .
Mechanistic Insights
The biological activity of benzenesulfonamide is often linked to its ability to interact with various biomolecules:
- Calcium Channel Interaction : Studies suggest that certain derivatives can modulate calcium channel activity, leading to changes in vascular resistance and perfusion pressure.
- Enzyme Binding : Molecular docking studies have provided insights into how these compounds bind to target enzymes like hCAs, facilitating the design of more effective inhibitors with fewer side effects.
Q & A
What are the established synthetic routes for 4-amino-N-2-naphthalenylbenzenesulfonamide and its derivatives?
Methodological Answer:
The synthesis typically involves nucleophilic substitution, coupling reactions, or click chemistry. For example:
- Nucleophilic Substitution : Reacting sulfonyl chlorides (e.g., 4-fluorobenzenesulfonyl chloride) with amines (e.g., 2-naphthylamine) under basic conditions (e.g., NaOH) in dichloromethane .
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) using intermediates like prop-2-yn-1-amine and azide derivatives to form triazole-linked hybrids .
- Coupling Reactions : Amide bond formation via carbodiimide-mediated coupling (e.g., using EDC/HOBt) between carboxylic acids and amines, followed by sulfonation .
Key Considerations : Optimize reaction stoichiometry (e.g., 1:1.5 molar ratio of sulfonyl chloride to amine) and purification via silica gel chromatography (e.g., hexane/EtOAc gradients) .
How is structural characterization of 4-amino-N-2-naphthalenylbenzenesulfonamide performed?
Methodological Answer:
- NMR Spectroscopy : Analyze and NMR to confirm substituent positions and purity. For example, aromatic protons in the naphthalene moiety appear as multiplet signals at δ 7.5–8.5 ppm .
- X-ray Crystallography : Use SHELX software for structure refinement. SHELXL is ideal for small-molecule refinement, while SHELXS/SHELXD aids in solving phase problems .
- Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF, ensuring agreement with theoretical values (e.g., CHNOS: 298.07 g/mol) .
What experimental designs are recommended for evaluating the cardiovascular effects of benzenesulfonamide derivatives?
Methodological Answer:
Use isolated perfused heart models (e.g., Langendorff rat heart) to assess perfusion pressure and coronary resistance:
| Group | Compound | Dose |
|---|---|---|
| I | Control (Krebs solution) | - |
| II | Benzenesulfonamide | 0.001 nM |
| III | Derivative 2 | 0.001 nM |
Protocol : Measure hemodynamic parameters pre- and post-administration. For example, 4-(2-aminoethyl)-benzenesulfonamide reduced perfusion pressure by 25% vs. control .
How can computational methods aid in understanding the electronic properties of benzenesulfonamide derivatives?
Methodological Answer:
- Multiwfn : Calculate electrostatic potential (ESP) maps to identify nucleophilic/electrophilic regions. Use electron localization function (ELF) to analyze bonding topology .
- SHELX : Refine crystallographic data to resolve hydrogen-bonding networks (e.g., sulfonamide O···H-N interactions) .
- Density Functional Theory (DFT) : Optimize geometry and compute frontier molecular orbitals (HOMO/LUMO) to predict reactivity .
What strategies resolve contradictions in reported biological activities of benzenesulfonamide analogues?
Methodological Answer:
- Dose-Response Studies : Compare IC values across assays. For example, discrepancies in anticancer vs. anti-inflammatory activity may arise from concentration thresholds .
- Structural Modifications : Introduce substituents (e.g., nitro, chloro) to enhance target specificity. A 3-chloroindole moiety increased GSK-3β inhibition by 40% .
- Meta-Analysis : Cross-reference studies using databases like PubChem to identify confounding variables (e.g., solvent effects, cell line variability) .
How do structure-activity relationship (SAR) studies optimize benzenesulfonamide derivatives?
Methodological Answer:
- Substituent Screening : Test derivatives with varying R-groups (e.g., methyl, nitro) on the benzene/naphthalene rings. For example, 4-nitro substitution enhanced NLRP3 inflammasome inhibition by 60% .
- Bioisosteric Replacement : Replace sulfonamide with carboxamide to improve solubility while retaining activity .
- 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate steric/electronic features with activity. Validate models via leave-one-out cross-validation (q > 0.5) .
What advanced techniques characterize metal complexes of benzenesulfonamide derivatives?
Methodological Answer:
- Magnetic Susceptibility : Assess Mn(II) complexes for paramagnetism (e.g., μ ~ 5.9 BM) to confirm octahedral geometry .
- Antimicrobial Assays : Screen complexes against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via agar diffusion. Schiff base-Mn(II) complexes showed 18–22 mm inhibition zones vs. 10 mm for free ligands .
- Thermogravimetric Analysis (TGA) : Determine thermal stability (e.g., decomposition at 220–250°C) to guide formulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
